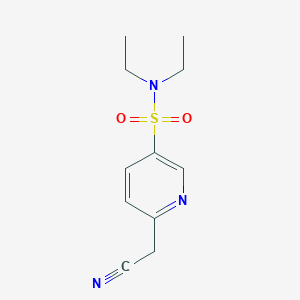

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-14(4-2)17(15,16)11-6-5-10(7-8-12)13-9-11/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGBIBXYZQPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Cyanomethyl)-N,N-diethylpyridine-3-sulfonamide, with the CAS number 1235439-43-6, is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 256.34 g/mol

- IUPAC Name : 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide

Sulfonamides, including 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly against various pathogens:

-

Antimicrobial Activity :

- Studies have shown that sulfonamides can effectively inhibit the growth of bacteria such as Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antimicrobial efficacy .

- Antiviral Properties :

- Antitumor Effects :

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetics of 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide suggest it has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide, focusing on substituent variations and their implications:

Functional Group Analysis

- Cyanomethyl (-CNCH2): Introduces polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. Compared to sulfanyl (-SH) or chloro (-Cl) groups, the nitrile is less nucleophilic but stabilizes adjacent electrophilic centers .

- Chloro/Anilino Substituents: Chlorine atoms (e.g., in CAS 7065-71-6) enhance electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. Anilino groups (e.g., in CAS 7065-71-6) enable π-π stacking interactions in biological targets .

Preparation Methods

Sulfonamide Formation on Pyridine

- Starting from pyridine-3-sulfonyl chloride , reaction with diethylamine yields the N,N-diethylpyridine-3-sulfonamide intermediate.

- Typical reaction conditions involve the use of an organic base such as pyridine or 2,6-lutidine to scavenge HCl formed during the sulfonamide formation.

- Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and promote nucleophilic substitution.

- Reaction temperatures range from ambient to 100°C depending on reactivity.

Introduction of the Cyanomethyl Group

- The cyanomethyl group at the 6-position of the pyridine ring can be introduced via hydrocyanation or nucleophilic substitution reactions.

- A reported environmentally friendly method involves the hydrocyanation of sulfonylimines using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a cyanide source, benzoyl chloride as a promoter, and potassium carbonate as a base in ethanol solvent. This method proceeds via in situ generation of hydrogen cyanide, which adds nucleophilically to the sulfonylimine intermediate, yielding α-sulfonylimidonitriles (cyanomethyl derivatives) in high yield and purity.

- Alternative approaches include direct alkylation of the pyridine ring with cyanomethyl halides under basic conditions.

Alkylation of Sulfonamide Nitrogen

- The N,N-diethyl substitution on the sulfonamide nitrogen is typically achieved by reacting the sulfonamide intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base.

- Reaction solvents include polar aprotic solvents like DMF or DMSO.

- The reaction is conducted at moderate temperatures (20–80°C) for several hours until completion.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | Pyridine-3-sulfonyl chloride + diethylamine + base | DMF, DMA, or DMSO | 20–100 | 1–24 | 75–90 | Use of 2,6-lutidine improves selectivity and yield |

| Cyanomethyl group introduction | Hydrocyanation: K4[Fe(CN)6], benzoyl chloride, K2CO3 | Ethanol | 20–80 | 0.5–12 | 70–90 | Eco-friendly, high-yield method; avoids use of toxic free cyanide |

| N,N-Diethylation of sulfonamide | Ethyl bromide + base (e.g., K2CO3) | DMF or DMSO | 20–80 | 2–12 | 80–95 | Alkylation step; careful control avoids over-alkylation |

Research Findings and Mechanistic Insights

- The hydrocyanation method using K4[Fe(CN)6] is notable for its environmental benefits, employing a non-toxic, non-volatile cyanide source and simple work-up procedures. The mechanism involves benzoyl chloride reacting with K4[Fe(CN)6] to form benzoyl cyanide, which in ethanol and potassium carbonate generates hydrogen cyanide in situ. This hydrogen cyanide then adds nucleophilically to the sulfonylimine intermediate to form the cyanomethylated product.

- The sulfonamide formation benefits from the use of aprotic polar solvents and alkali metal hydroxides (LiOH, KOH, NaOH) to facilitate nucleophilic substitution on pyridine derivatives, as demonstrated in related sulfonamide syntheses.

- Alkylation of the sulfonamide nitrogen is straightforward and typically yields high-purity products, as confirmed by spectroscopic and crystallographic data in analogous pyridine-sulfonamide derivatives.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents & Catalysts | Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Yield Range (%) | Special Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | Pyridine-3-sulfonyl chloride, diethylamine, base (2,6-lutidine) | DMF, DMA, DMSO | 20–100 | 1–24 | 75–90 | Use of aprotic solvents and bases critical |

| Cyanomethylation | K4[Fe(CN)6], benzoyl chloride, K2CO3 | Ethanol | 20–80 | 0.5–12 | 70–90 | Eco-friendly, in situ HCN generation |

| N,N-Diethylation | Ethyl bromide, base (K2CO3) | DMF, DMSO | 20–80 | 2–12 | 80–95 | Controlled alkylation to avoid side products |

The preparation of 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide involves a multi-step synthetic route starting from pyridine-3-sulfonamide derivatives. The key transformations include sulfonamide formation, cyanomethyl group introduction via hydrocyanation using potassium hexacyanoferrate(II) as a cyanide source, and sulfonamide nitrogen alkylation. The described methods provide efficient, high-yield, and environmentally considerate approaches suitable for laboratory and industrial synthesis. The use of polar aprotic solvents, appropriate bases, and mild reaction conditions are critical for optimizing yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of pyridine-sulfonamide derivatives typically involves sulfonylation of the pyridine core followed by functionalization. For example, sulfonamide formation may use sulfonyl chlorides with amine groups under controlled conditions (e.g., DMF as solvent, 0–25°C, 12–24 hours). The cyanomethyl group can be introduced via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like K₂CO₃ . Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile) and temperature (room temperature vs. reflux) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity products .

Q. How can the structural and electronic properties of 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve the molecular geometry, including bond angles and dihedral angles of the pyridine and sulfonamide moieties .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyanomethyl at C6, diethyl groups on the sulfonamide). Chemical shifts for the pyridine ring protons typically appear at δ 7.5–9.0 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactive sites .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be tested in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include:

- pH dependence : Incubate in buffers (pH 2–12) at 25°C/37°C, monitoring degradation via HPLC over 24–72 hours .

- Thermal stability : TGA/DSC to determine decomposition temperatures. Sulfonamides generally degrade above 200°C, but cyanomethyl groups may lower thermal stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the biological activity of this compound?

- Methodological Answer :

- Analog synthesis : Modify the cyanomethyl group (e.g., replace with carboxamide or halogen) and vary the diethyl substituents (e.g., cyclopropyl or aromatic rings) .

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase, kinases) using fluorescence-based activity assays. Compare IC₅₀ values to establish SAR trends .

- Crystallographic docking : Use PyMOL or AutoDock to model interactions between the sulfonamide group and active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .

Q. What experimental and computational strategies can resolve contradictory data in reactivity or biological activity studies?

- Methodological Answer :

- Reactivity conflicts : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidation byproducts. Use LC-MS to track intermediate species .

- Biological variability : Validate assays with positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition). Apply statistical tools (e.g., ANOVA) to assess significance .

- MD simulations : Run molecular dynamics (GROMACS) to simulate binding under physiological conditions, identifying transient interactions missed in static models .

Q. How does the electron-withdrawing cyanomethyl group influence the sulfonamide’s reactivity in nucleophilic substitution or metal coordination?

- Methodological Answer :

- Kinetic studies : Compare reaction rates of cyanomethyl-substituted vs. unsubstituted sulfonamides with nucleophiles (e.g., amines, thiols) under identical conditions. Use stopped-flow spectroscopy for real-time monitoring .

- Spectroscopic analysis : IR and XPS to detect shifts in S=O and C≡N stretching frequencies, indicating electronic effects. Cyclic voltammetry can reveal redox behavior influenced by the cyanomethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.